molecular formula C15H14Cl2O2 B029914 2,2-Bis(3-chloro-4-hydroxyphenyl)propane CAS No. 79-98-1

2,2-Bis(3-chloro-4-hydroxyphenyl)propane

Cat. No. B029914
CAS RN: 79-98-1
M. Wt: 297.2 g/mol
InChI Key: XBQRPFBBTWXIFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Bis(3-chloro-4-hydroxyphenyl)propane (BPA) involves the condensation of acetone and phenol in the presence of a catalyst, such as hydrochloric acid or p-toluene sulfonic acid, under controlled conditions. This process has been optimized through various studies to improve yield and purity. For instance, Zeng Chong-yu (2008) demonstrated the synthesis of BPA using p-toluene sulfuric acid as the main catalyst and mercaptoacetic acid as a promoter, achieving a yield of 62.8% under optimal conditions (Zeng Chong-yu, 2008). Similarly, Cheng Yu-qin (2011) utilized hydrochloric acid and 3-mercaptopropanesulfonic acid to synthesize BPA, achieving a yield of 78.5% and a purity of 99.2% after recrystallization (Cheng Yu-qin, 2011).

Scientific Research Applications

  • Production of Polyimide Films : BPA derivatives are used in the production of tough, transparent polyimide films with hydroxyphenyl structure (Yu Xin-hai, 2009).

  • Low Viscosity Epoxy Resins : BPA is employed in the production of low viscosity epoxy resins (K. Innanen, 1979).

  • Fire-Retardants : BPA derivatives like 2,2-bis(4-hydroxy-3-nitrophenyl)-propane are intermediates in fire-retardants, achieving a high yield under optimal conditions (H. Yun-chu, 2002).

  • High Molecular Polymers Synthesis : BPA is used in synthesizing high molecular polymers like polycarbonate, epoxy resin, and polyester, and for polymer modification (Zeng Chong-yu, 2008).

  • Endocrine-Disruptive Effects Study : BPA is an endocrine disruptor and acutely toxic to aquatic organisms, making it a significant subject for studying its effects in aquatic environments (Jeong-Hun Kang, Daisuke Aasi, Y. Katayama, 2007).

  • X-ray Crystal Structure Analyses : BPA and related compounds are analyzed using X-ray crystal structure analyses for various applications, including color development (K. Okada, 1996).

  • Polymerization into Films : BPA derivatives are polymerized into tough, flexible films, useful in various industrial applications (R. W. Thies, G. Collins, Turgay Sekin, Christopher K. Welborne, C. B. Svendsen, A. A. Ross, Scott D. Grimes, 1992).

  • Dental Composites Improvement : Mixtures of BPA and other comonomers improve properties like polymerization shrinkage, water sorption, and extent of polymerization in dental composites (S. G. Pereira, T. Nunes, S. Kalachandra, 2002).

  • Synthesis of Nitrophenyl Derivatives : BPA is used in synthesizing derivatives like 2,2-Bis(4-hydroxy-3,5-dinitrophenyl)-propane under various conditions (Sun-Young Han, 2003).

  • Biodegradation and Metabolism Studies : BPA can be metabolized by a wide range of organisms from microorganisms to mammals, a critical aspect for understanding its environmental and health impacts (Jeong-Hun Kang, Y. Katayama, F. Kondo, 2006).

Safety And Hazards


  • May cause allergic skin reactions (H317).

  • Causes serious eye damage (H318).

  • May cause respiratory irritation (H335).

  • May damage fertility (H360F).

  • Very toxic to aquatic life with long-lasting effects (H410).


Future Directions

Research on 2,2-Bis(3-chloro-4-hydroxyphenyl)propane could explore:



  • Novel applications in materials science.

  • Improved synthesis methods.

  • Environmental impact and sustainable alternatives.


properties

IUPAC Name

2-chloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQRPFBBTWXIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058826
Record name Phenol, 4,4'-(1-methylethylidene)bis[2-chloro-
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Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dichlorobisphenol A

CAS RN

79-98-1
Record name 3,3′-Dichlorobisphenol A
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Record name 3,3'-Dichlorobisphenol A
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Record name 3,3'-Dichlorodian
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-chloro-
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-chloro-
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Record name 4,4'-isopropylidenebis[o-chlorophenol]
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Record name 3,3'-Dichlorobisphenol A
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Synthesis routes and methods

Procedure details

Bisphenol A (17.2 g; 75 mmol) dissolved in 100 mL of anhydrous ether was treated with sulfuryl chloride (22.25 g; 165 mmol) and stirred at room temperature. The reaction was exothermic, and the temperature initially rose to 30° C. However, HCl and SO2 gases that were given off cooled the system and maintained it below 30° C. After the gas evolution had stopped, the reaction mixture was refluxed for 1 hour. The work-up procedure involved washing with saturated NaHCO3 solution and water followed by drying (Na2SO4) and concentration. The product 2,2-bis(3-chloro,-4-hydroxyphenyl)propane was formed in 95% yield.
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
H Takemura, J Ma, K Sayama, Y Terao, BT Zhu… - Toxicology, 2005 - Elsevier
The estrogenic activity of bisphenol A (BPA) and its chlorinated derivatives, 2-(3-chloro-4-hydroxyphenyl)-2-(4-hydroxyphenyl)propane (3-ClBPA) and 2,2-bis(3-chloro-4-hydroxyphenyl)…
Number of citations: 101 www.sciencedirect.com
H Liu, H Zhao, X Quan, Y Zhang… - Environmental science & …, 2009 - ACS Publications
Chlorinated organic compounds are generally of great concern, but many uncertainties exist regarding how they are generated. To illustrate the possibility of photochemical formation of …
Number of citations: 74 pubs.acs.org
A Tabata, N Watanabe, I Yamamoto… - Water Science and …, 2004 - iwaponline.com
2,2-bis (4-hydroxyphenyl) propane or Bisphenol A (BPA), has been reported to behave as an endocrine disrupter below acute toxic levels, and is widely present in the water …
Number of citations: 38 iwaponline.com
H Fukazawa, K Hoshino, T Shiozawa, H Matsushita… - Chemosphere, 2001 - Elsevier
Chlorinated derivatives of bisphenol A were detected in the final effluents of eight paper manufacturing plants in Shizuoka, Japan, where thermal paper and/or other printed paper is …
Number of citations: 200 www.sciencedirect.com
VA Vasnev, SI Kuchanov - Russian Chemical Reviews, 1973 - iopscience.iop.org
Theoretical and experimental data for the composition and structure (microheterogeneity) of copolymers obtained by non-equilibrium copolycondensation in homogeneous systems are …
Number of citations: 48 iopscience.iop.org
LH Tagle, FR Diaz, R Fuenzalida - Journal of Macromolecular …, 1994 - Taylor & Francis
Polycarbonates and polythiocarbonates were synthesized from diphenols with chlorine atoms in the phenyl rings, and phosgene or thiophosgene under phase-transfer catalysis …
Number of citations: 7 www.tandfonline.com
H Fukazawa, M Watanabe, F Shiraishi… - Journal of Health …, 2002 - jstage.jst.go.jp
High concentrations of bisphenol A were detected in the effluent from several pulping processes for waste paper containing thermal paper and/or other printed paper. Chlorinated …
Number of citations: 118 www.jstage.jst.go.jp
JH Kang, D Aasi, Y Katayama - Critical reviews in toxicology, 2007 - Taylor & Francis
Bisphenol A [BPA; 2,2-bis(4-hydroxyphenyl)propane], which is mainly used in the production of epoxy resins and polycarbonate plastics, is a known endocrine disruptor and is acutely …
Number of citations: 352 www.tandfonline.com
JH Kang, Y Katayama - Environmental Biodegradation Research …, 2008 - books.google.com
Recently, there has been increasing interest in the effects of endocrine disruptors on organisms. Bisphenol A (BPA; 2, 2-bis (4-hydroxyphenyl) propane; CAS Registry No. 80-05-7) is an …
Number of citations: 4 books.google.com
SP HEIGHTS, CV RAMAN, KE GM, MW LS, NA MZ… - researchgate.net
(57) Abstract: A method for purifying a 2-aryl-3, 3-bis (hydroxyaryl) phthalimidine comprises contacting a crude 2-aryl-3, 3-bis (hydroxyaryl) phthalimidine with a purification agent, …
Number of citations: 0 www.researchgate.net

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